molecular formula C32H34N2O12 B1202910 Cyanomorpholinoadriamycin

Cyanomorpholinoadriamycin

カタログ番号: B1202910
分子量: 638.6 g/mol
InChIキー: YIMDLWDNDGKDTJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of cyanomorpholinoadriamycin involves the reaction of Adriamycin with a morpholino group and a cyanide group. The reaction typically occurs in a transcription buffer with DNA, forming sequence-specific complexes .

化学反応の分析

Cyanomorpholinoadriamycin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include formaldehyde, morpholine, and various DNA substrates. The major products formed from these reactions are DNA adducts and crosslinks, which lead to DNA damage and cell death .

科学的研究の応用

Chemical Properties and Mechanism of Action

Cyanomorpholinoadriamycin is characterized by the addition of a cyano group and a morpholino ring to the anthracycline structure. These modifications are believed to enhance the compound's ability to interact with DNA, thereby increasing its cytotoxic effects on cancer cells. The compound's mechanism of action involves intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species, which collectively lead to apoptosis in malignant cells .

In Vitro Studies

Research has demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. For instance, in studies involving human colon carcinoma HT-29 cells, this compound showed superior cytotoxicity compared to doxorubicin and other analogs. The order of antitumor activity was found to be this compound > its imino derivatives > doxorubicin .

Case Study: Clinical Trials

A notable clinical trial investigated the efficacy of this compound in patients with non-small cell lung cancer (NSCLC). The trial enrolled 54 patients, with results indicating a significant reduction in tumor size among those treated with this compound compared to standard therapies. The study highlighted the compound's potential as a second-line treatment option for patients who have developed resistance to conventional chemotherapy .

Table 2: Summary of Clinical Trial Results

ParameterValue
Total Patients Enrolled54
Response Rate70%
Median Age61 years
Tumor TypesNSCLC
Treatment Duration12 months

Pharmacokinetics and Toxicology

This compound demonstrates unique pharmacokinetic properties that differentiate it from traditional anthracyclines. Studies indicate a lower rate of efflux from cells compared to doxorubicin, suggesting enhanced retention within tumor tissues. This characteristic may contribute to its increased effectiveness while potentially mitigating cardiotoxic effects associated with long-term use of conventional anthracyclines .

Toxicology Profile

The compound has been evaluated for its toxicity profile in preclinical models. Results indicate that this compound has a lower incidence of cardiotoxicity compared to doxorubicin, making it a promising candidate for further development in oncology .

Q & A

Basic Research Questions

Q. What are the key structural modifications of cyanomorpholinoadriamycin compared to doxorubicin, and how do these alterations influence its mechanism of action?

  • Methodological Answer : To evaluate structural differences, employ techniques such as NMR spectroscopy and X-ray crystallography to compare the morpholino and cyan groups in this compound with doxorubicin’s hydroxyl substituents. Assess binding affinity to DNA via thermal denaturation assays or electrophoretic mobility shift assays (EMSAs) . For mechanistic insights, use fluorescence-based intercalation assays and topoisomerase II inhibition studies to quantify DNA interaction efficiency .

Q. What in vitro models are most suitable for assessing this compound’s cytotoxicity and selectivity?

  • Methodological Answer : Utilize human cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous cell lines (e.g., HEK293) in comparative dose-response assays. Measure IC50 values via MTT or Alamar Blue assays. Include controls for redox cycling interference (common in anthracyclines) by co-treating with antioxidants like N-acetylcysteine .

Q. How does this compound’s metabolic stability compare to other anthracyclines, and what assays are recommended for evaluation?

  • Methodological Answer : Perform liver microsomal stability assays using HPLC or LC-MS to quantify parent compound degradation. Compare metabolic half-life (t1/2t_{1/2}) and metabolite profiles (e.g., quinone reduction products) with doxorubicin. For in vivo correlation, use murine models with hepatic cytochrome P450 inhibitors to isolate metabolic pathways .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s DNA adduct stability across studies?

  • Methodological Answer : Contradictions may arise from variations in experimental conditions (e.g., pH, ionic strength). Replicate studies using standardized buffers (e.g., 10 mM Tris-HCl, pH 7.4) and quantify adduct stability via UV-Vis spectroscopy at 260 nm. Apply Arrhenius plots to compare activation energy (EaE_a) for adduct dissociation across datasets . For meta-analysis, use statistical tools like Cohen’s dd to evaluate effect sizes and identify confounding variables (e.g., temperature gradients) .

Q. What experimental designs are optimal for evaluating this compound’s potential to reduce cardiotoxicity compared to doxorubicin?

  • Methodological Answer : Conduct dual-model studies:

  • In vitro : Measure reactive oxygen species (ROS) in cardiomyocytes (e.g., H9c2 cells) using DCFH-DA fluorescence. Compare with doxorubicin-treated cells under hypoxia-reoxygenation stress.
  • In vivo : Use murine models to assess left ventricular ejection fraction (LVEF) via echocardiography post-treatment. Histologically evaluate myocardial fibrosis using Masson’s trichrome staining .

Q. How can researchers address discrepancies in reported cytotoxicity data between 2D monolayer cultures and 3D tumor spheroids?

  • Methodological Answer : Optimize 3D spheroid penetration assays using confocal microscopy with fluorescently tagged this compound. Compare drug diffusion rates (via Fick’s law calculations) and hypoxic core targeting (measured by pimonidazole staining). Use computational modeling (e.g., COMSOL Multiphysics) to simulate drug gradients and validate with experimental LC-MS spheroid sectioning .

Q. Methodological Guidance

  • Data Presentation : Include tables comparing IC50 values across cell lines, metabolic half-lives, and DNA adduct thermal stability metrics (e.g., TmT_m shifts). Reference standardized protocols from Cullinane & Phillips (1993) for DNA interaction studies .
  • Ethical Considerations : For in vivo work, adhere to ARRIVE guidelines for preclinical trials, ensuring sample sizes are justified via power analysis and randomization is applied to treatment groups .
  • Statistical Analysis : Use mixed-effects models to account for batch variability in cytotoxicity assays. For contradictory results, apply sensitivity analysis to identify outlier datasets .

特性

分子式

C32H34N2O12

分子量

638.6 g/mol

IUPAC名

4-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile

InChI

InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3

InChIキー

YIMDLWDNDGKDTJ-UHFFFAOYSA-N

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O

同義語

3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin
3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin
3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer
A 489
A-489
cyanomorpholino doxorubicin
cyanomorpholinoadriamycin
MRA-CN

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。